2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1334146-31-4
VCID: VC3391969
InChI: InChI=1S/C12H10N2O3S/c15-11(16)5-8-1-3-9(4-2-8)14-12(17)10-6-18-7-13-10/h1-4,6-7H,5H2,(H,14,17)(H,15,16)
SMILES: C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CSC=N2
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.29 g/mol

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid

CAS No.: 1334146-31-4

Cat. No.: VC3391969

Molecular Formula: C12H10N2O3S

Molecular Weight: 262.29 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid - 1334146-31-4

Specification

CAS No. 1334146-31-4
Molecular Formula C12H10N2O3S
Molecular Weight 262.29 g/mol
IUPAC Name 2-[4-(1,3-thiazole-4-carbonylamino)phenyl]acetic acid
Standard InChI InChI=1S/C12H10N2O3S/c15-11(16)5-8-1-3-9(4-2-8)14-12(17)10-6-18-7-13-10/h1-4,6-7H,5H2,(H,14,17)(H,15,16)
Standard InChI Key KGSPMNXJFWXUIT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CSC=N2
Canonical SMILES C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CSC=N2

Introduction

Physical and Chemical Properties

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid belongs to the class of thiazole derivatives, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. The compound's structure is notable for its specific arrangement of functional groups: a thiazole ring connected to a phenyl ring through an amide bond, while the phenyl ring bears an acetic acid group.

Structural Characteristics

The compound features several key structural elements that contribute to its chemical behavior and potential applications:

  • A 1,3-thiazole ring with positions 1 and 3 occupied by nitrogen and sulfur atoms respectively

  • An amide linkage connecting the thiazole ring to the phenyl group

  • A para-substituted phenyl ring

  • An acetic acid moiety at the para position of the phenyl ring

This unique structural arrangement results in specific physicochemical properties that influence the compound's reactivity, solubility, and biological interactions.

Key Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC12H10N2O3S
Molecular Weight262.29 g/mol
CAS Number1334146-31-4
AppearanceTypically a solid at room temperature
SolubilityModerately soluble in polar organic solvents
Functional GroupsThiazole ring, amide bond, carboxylic acid

The presence of both the amide bond and carboxylic acid group in this molecule enhances its ability to form hydrogen bonds, which potentially increases its solubility in aqueous environments and its interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid typically involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

General Synthetic Approach

The preparation generally follows these key steps:

  • Formation of the thiazole ring structure, which may involve reactions similar to the Hantzsch thiazole synthesis

  • Coupling of the thiazole moiety with an appropriately substituted phenyl ring via an amide bond formation reaction

  • Introduction or modification of the acetic acid group on the phenyl ring

Biological Activity

Structure-Activity Relationships

The biological activity of 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid would likely be influenced by several structural features:

  • The thiazole ring, which is known to confer antimicrobial and other biological activities

  • The amide bond, which can participate in hydrogen bonding with biological targets

  • The acetic acid moiety, which contributes to the compound's solubility and potential interactions with biological systems

Modifications to these structural features could significantly affect the compound's biological activity and specificity.

Physicochemical Processes

Understanding the physicochemical properties and processes of 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid is crucial for predicting its behavior in various environments and applications.

Stability and Reactivity

The stability of 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid under different conditions is an important consideration for its handling, storage, and potential applications:

  • The amide bond in the compound may be susceptible to hydrolysis under strongly acidic or basic conditions

  • The carboxylic acid group can participate in esterification reactions

  • The thiazole ring is generally stable but may undergo specific reactions depending on reaction conditions

Understanding these reactivity patterns is essential for designing synthesis protocols, formulation strategies, and predicting potential metabolic pathways if used in pharmaceutical applications.

Solubility and Solution Behavior

The presence of both the amide bond and the carboxylic acid group in 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid affects its solubility profile:

  • The carboxylic acid group can ionize in aqueous solutions with pH above its pKa, enhancing water solubility

  • The amide bond and thiazole ring contribute to the compound's affinity for organic solvents

  • The balance between hydrophilic and hydrophobic elements in the molecule influences its partition coefficient and membrane permeability

These solubility characteristics have important implications for the compound's bioavailability and formulation in potential pharmaceutical applications.

Analytical Methods for Characterization

The analysis and characterization of 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid typically employ various instrumental techniques to confirm its structure, assess its purity, and investigate its properties.

Spectroscopic Methods

Several spectroscopic techniques can be used to characterize 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, to confirm the structural arrangement of atoms

  • Infrared (IR) spectroscopy to identify functional groups, particularly the characteristic bands for the amide bond and carboxylic acid

  • Mass spectrometry to determine the molecular weight and fragmentation pattern

Chromatographic Techniques

Chromatographic methods can be employed to assess the purity of synthesized 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid and to separate it from reaction mixtures:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC), particularly if derivatized to increase volatility

These analytical methods are crucial for quality control in the synthesis and for characterizing the compound for research purposes.

Comparative Analysis with Related Compounds

To better understand the potential applications and properties of 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid, it is valuable to compare it with structurally related compounds.

Structural Analogues

Several structural modifications could lead to analogues with potentially different properties:

  • Replacement of the acetic acid moiety with other functional groups

  • Modification of the thiazole ring

  • Introduction of substituents on the phenyl ring

Each of these modifications would likely result in compounds with distinct physical, chemical, and biological properties.

Comparison Table of Related Thiazole Derivatives

CompoundKey Structural DifferencePotential Effect on Properties
2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acidReference compoundBaseline properties
2-Amino-5-aryl-1,3-thiazole-4-carboxylic acidDifferent functional groups arrangementAltered solubility and hydrogen bonding capacity
2-Amino-5-thiol-1,3,4-thiadiazoleDifferent heterocyclic systemDifferent biological activity profile
Thiazole derivatives with halogen substituentsAddition of halogens on the aromatic ringsEnhanced lipophilicity and potentially increased antimicrobial activity

This comparative analysis highlights how structural modifications can influence the properties and potential applications of thiazole derivatives .

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